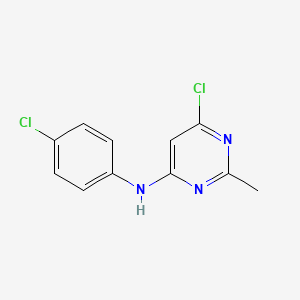

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes. This particular compound is characterized by the presence of chlorine atoms at the 6 and 4 positions and a methyl group at the 2 position of the pyrimidine ring, along with a 4-chlorophenyl group attached to the nitrogen atom at the 4 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-4,6-dione.

Chlorination: The 2-methylpyrimidine-4,6-dione is chlorinated using phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 4 and 6 positions, forming 2-methyl-4,6-dichloropyrimidine.

Amination: The 2-methyl-4,6-dichloropyrimidine is then reacted with 4-chloroaniline in the presence of a base such as potassium carbonate (K2CO3) to replace the chlorine atom at the 4 position with the 4-chlorophenyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 6 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of amines.

Coupling: Formation of biaryl or vinyl-aryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound is primarily investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Research indicates that it may possess anti-inflammatory , anticancer , and antimicrobial activities. The anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, while its anticancer effects are linked to the modulation of cell proliferation and apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In a study involving various cancer cell lines, 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing potent activity against breast and lung cancer cells. This suggests a potential role as a lead compound in anticancer drug development.

Biological Research

Tool Compound for Biological Studies

This compound is utilized as a tool in biological research to explore various cellular processes. Its structural features allow researchers to investigate the effects on signaling pathways related to cell growth and differentiation.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as kinases or transcription factors, which play crucial roles in cellular signaling. For example, studies have shown that it can inhibit the activity of certain kinases involved in cancer progression, thereby providing insights into potential therapeutic strategies.

Materials Science

Synthesis of Novel Materials

In materials science, this compound is studied for its potential use in synthesizing novel materials with unique electronic or optical properties. Its pyrimidine structure can be exploited to create polymers or other materials that exhibit desirable characteristics for applications in electronics or photonics.

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

| Application Area | Activity/Findings | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity with IC50 values < 10 µM | |

| Biological Research | Inhibition of kinase activity affecting cell proliferation | |

| Materials Science | Potential for synthesis of polymers with unique properties |

Mécanisme D'action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and kinases, leading to reduced inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-chloro-N,N-dimethylpyrimidin-4-amine

- 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine

- 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine

- 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the 4-chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Activité Biologique

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with the following structural characteristics:

- Chloro Group : Positioned at the 6-position of the pyrimidine ring.

- Chlorophenyl Substituent : Attached to the nitrogen atom.

- Methyl Group : Located at the 2-position of the pyrimidine ring.

Its molecular formula is C11H9Cl2N4, indicating the presence of two chlorine atoms, three nitrogen atoms, and a methyl group. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions such as nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes and various kinases, leading to reduced inflammation and cell proliferation.

- DNA Interaction : The compound may also interfere with DNA replication processes, impacting cellular growth and survival.

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential against various bacterial and fungal strains. For example:

- Antifungal Properties : In vitro studies have shown effectiveness against certain fungal pathogens, suggesting its potential as an antifungal agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably:

- In vitro Studies : Testing against various cancer cell lines has revealed promising results, indicating potential use in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted through its ability to reduce nitric oxide production in inflammatory models. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly affect its activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Chloro-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine | Fluorine instead of chlorine | Potentially similar biological activities | Fluorine enhances lipophilicity |

| 6-Bromo-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine | Bromine instead of chlorine | Antimicrobial properties | Larger bromine may affect reactivity |

| 6-Chloro-N-(phenyl)-2-methylpyrimidin-4-amine | No chlorinated phenyl group | Anticancer activity reported | Simpler structure may lead to different interactions |

These comparisons indicate that while structural modifications can lead to variations in biological activity, the core pyrimidine structure remains essential for maintaining efficacy against various targets.

Case Studies and Research Findings

- Antitrypanosomal Activity : A study highlighted that derivatives similar to this compound exhibited antitrypanosomal activity, making them candidates for treating diseases like trypanosomiasis.

- Drug Repurposing : Investigations into drug repurposing have revealed that this compound could serve as a lead in developing treatments for tuberculosis due to its structural features conducive to antimicrobial activity.

- In Vivo Studies : Further research is ongoing to evaluate the in vivo efficacy of this compound against various disease models, particularly focusing on its pharmacokinetics and toxicity profiles.

Propriétés

IUPAC Name |

6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJSMUSOJGBEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.